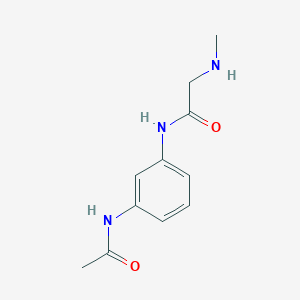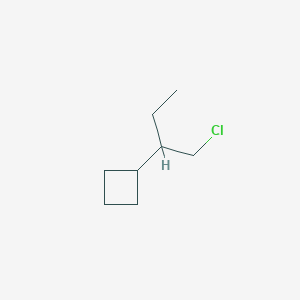
(1-Chlorobutan-2-yl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chlorobutan-2-yl)cyclobutane is an organic compound with the molecular formula C8H15Cl It consists of a cyclobutane ring substituted with a 1-chlorobutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorobutan-2-yl)cyclobutane typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . This reaction can be carried out using different starting materials and catalysts to achieve the desired product. For example, the reaction of 1-chlorobutane with cyclobutene in the presence of a suitable catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Chlorobutan-2-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutanes with different functional groups.
Oxidation Reactions: Products include cyclobutanols or cyclobutanones.
Reduction Reactions: Products include cyclobutane derivatives with reduced functional groups.
Scientific Research Applications
(1-Chlorobutan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and as a probe to study biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Chlorobutan-2-yl)cyclobutane depends on its specific application. In chemical reactions, the compound can act as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
1-Bromobutan-2-yl)cyclobutane: Similar structure with a bromine atom instead of chlorine.
Cyclopentane: A five-membered ring cycloalkane with similar chemical properties.
Uniqueness
(1-Chlorobutan-2-yl)cyclobutane is unique due to the presence of both a cyclobutane ring and a chlorinated butyl group.
Properties
Molecular Formula |
C8H15Cl |
|---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
1-chlorobutan-2-ylcyclobutane |
InChI |
InChI=1S/C8H15Cl/c1-2-7(6-9)8-4-3-5-8/h7-8H,2-6H2,1H3 |
InChI Key |
NHCJYQUQLVQSKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


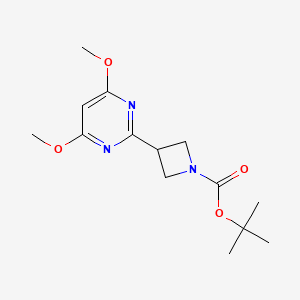
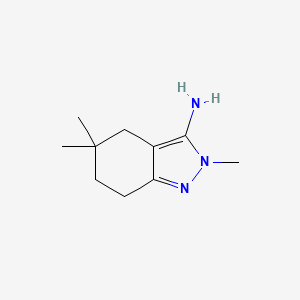
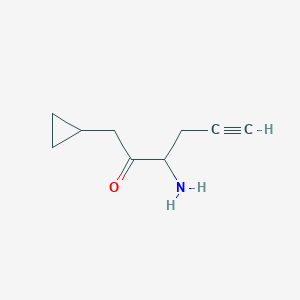
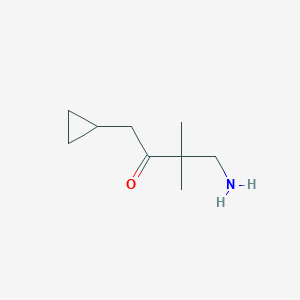
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B15255164.png)
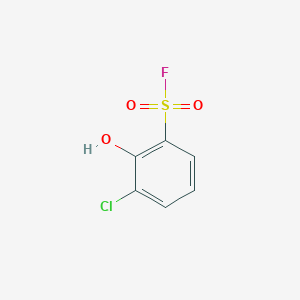
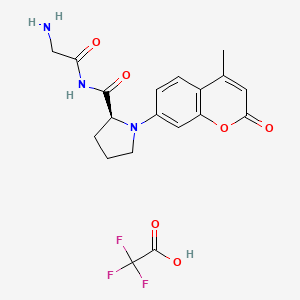
![1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol](/img/structure/B15255196.png)
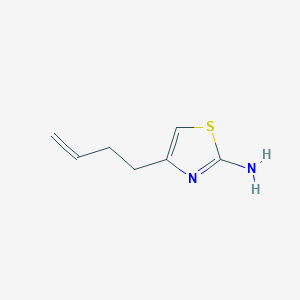
![[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B15255205.png)

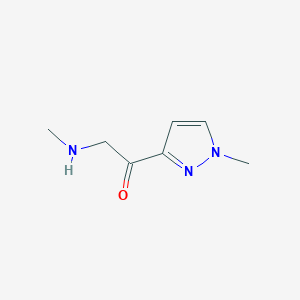
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B15255220.png)
